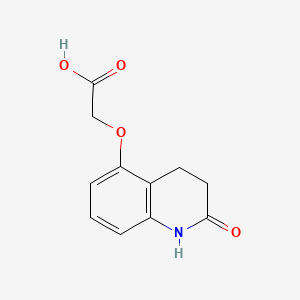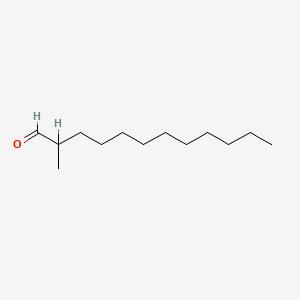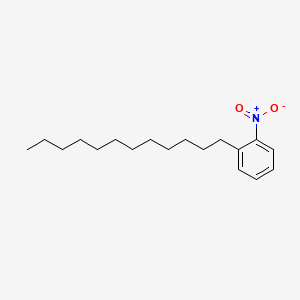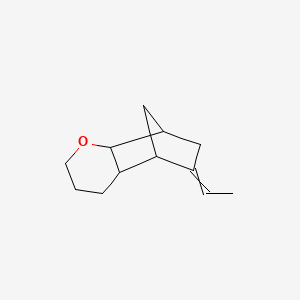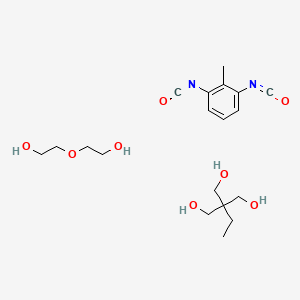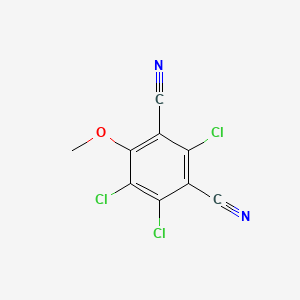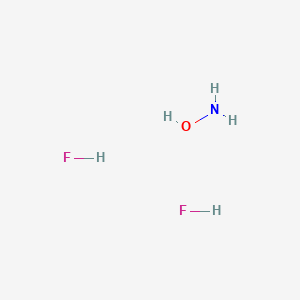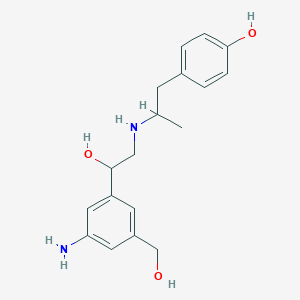
Etanterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etanterol is a phenethanolamine derivative and a β2 adrenoceptor agonist. It has been studied for its potential use as a bronchodilator, particularly in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease . The compound’s molecular formula is C18H24N2O3, and it has a molecular weight of 316.39 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Etanterol involves the reaction of specific phenethanolamine derivatives under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. general methods for synthesizing β2 adrenoceptor agonists typically involve multi-step organic synthesis, including amination, hydroxylation, and cyclization reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This may include the use of automated reactors, stringent quality control measures, and purification processes such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Etanterol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the amine groups.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Etanterol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of β2 adrenoceptor agonists.
Biology: Investigated for its effects on β2 adrenergic receptors in various biological systems.
Medicine: Studied for its potential use as a bronchodilator in treating respiratory conditions.
Industry: Potential applications in the development of new pharmaceuticals targeting respiratory diseases.
Mecanismo De Acción
Etanterol exerts its effects by binding to β2 adrenergic receptors, leading to the activation of intracellular adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). The activation of PKA leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation .
Similar Compounds:
Salbutamol: Another β2 adrenoceptor agonist used as a bronchodilator.
Formoterol: A long-acting β2 adrenoceptor agonist with similar applications.
Terbutaline: A β2 adrenoceptor agonist used for similar therapeutic purposes.
Uniqueness of this compound: this compound’s uniqueness lies in its specific molecular structure, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other β2 adrenoceptor agonists. Its potential for use in treating respiratory conditions is still under investigation, making it a compound of interest in ongoing research .
Propiedades
Número CAS |
93047-39-3 |
|---|---|
Fórmula molecular |
C18H24N2O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-[2-[[2-[3-amino-5-(hydroxymethyl)phenyl]-2-hydroxyethyl]amino]propyl]phenol |
InChI |
InChI=1S/C18H24N2O3/c1-12(6-13-2-4-17(22)5-3-13)20-10-18(23)15-7-14(11-21)8-16(19)9-15/h2-5,7-9,12,18,20-23H,6,10-11,19H2,1H3 |
Clave InChI |
BMMHZTIQZODVHZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)CO)N)O |
SMILES canónico |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



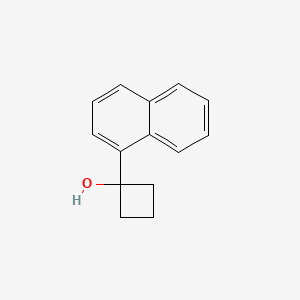
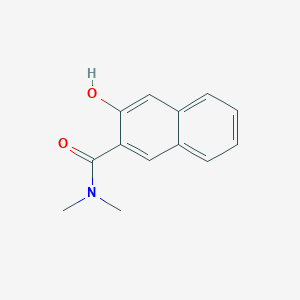
![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)

